molecular formula C13H11NO3 B2610361 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid CAS No. 886361-19-9

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

Cat. No. B2610361
CAS RN: 886361-19-9
M. Wt: 229.235
InChI Key: IIYIMZHXXGPZGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid” are not available, similar compounds are often synthesized through condensation reactions .

Scientific Research Applications

Synthesis Techniques

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is explored in various synthesis methods. One such method involves the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which demonstrates the reactivity of both diazo compounds and carbenes to give pyrrole-containing products under photolysis (Galenko et al., 2019).

Chemical Transformations

Reactions involving 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid derivatives are employed in the preparation of various compounds. For instance, 4,5-Dibenzoyl-1H-pyrrole-2,3-diones react with specific compounds to form derivatives like methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, indicating a unique reaction scheme (Antonov et al., 2021).

Material Science Applications

In the field of material science, pyrrole carboxylic acid derivatives, including variants of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid, have been utilized in the creation of organic-inorganic hybrid materials. These materials, such as layered double hydroxides (LDHs), exhibit interesting properties suitable for various applications (Tronto et al., 2008).

Electropolymerization Studies

The derivatives of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid also find applications in electropolymerization processes. For example, the study of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole showcases its efficiency in electropolymerization, leading to the formation of polymer films stable to repetitive cycling (Lengkeek et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, the derivatives of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid are synthesized and evaluated for their potential pharmacological activities. While this often involves investigating their analgesic and antiinflammatory activities, the specific details related to drug use and side effects are excluded as per the request (Muchowski et al., 1985).

Organic Chemistry Research

In organic chemistry, various methods for the transformation of related compounds into 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid derivatives are researched. This includes studies on the transformation of isoxazoles into pyrrole derivatives under specific catalytic conditions (Galenko et al., 2015).

properties

IUPAC Name

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)12(15)10-6-11(13(16)17)14-7-10/h2-7,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYIMZHXXGPZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

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